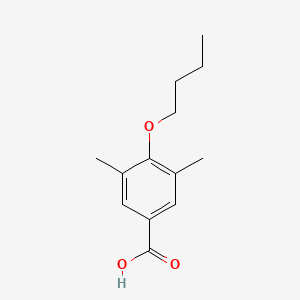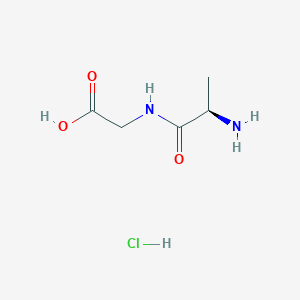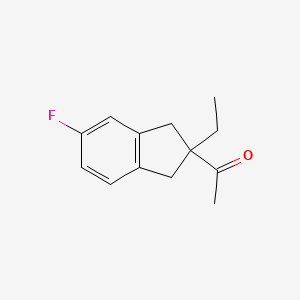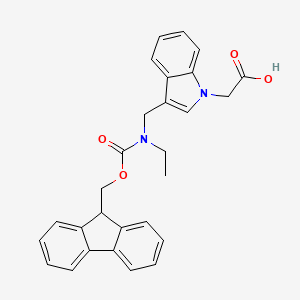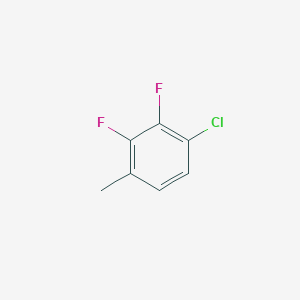
2-(2,4,6-Trichloro-3,5-difluorophenyl)-diethyl malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4,6-Trichloro-3,5-difluorophenyl)-diethyl malonate, hereafter referred to as 2,4,6-TCDF, is a chemical compound that is widely used in scientific research for its biochemical and physiological effects. It is a malonate ester that is composed of two components: 2,4,6-trichlorophenyl and diethyl malonate. 2,4,6-TCDF has been used in a variety of research studies due to its ability to modulate the activity of enzymes, receptors, and other biochemical pathways.
科学的研究の応用
2,4,6-TCDF has been used in a variety of scientific research studies due to its ability to modulate the activity of enzymes, receptors, and other biochemical pathways. It has been used to study the effects of various drugs and toxins on the body, as well as to investigate the biochemical mechanisms of action of these compounds. In addition, 2,4,6-TCDF has been used to study the effects of endocrine disruptors on the development of reproductive organs and to investigate the biochemical pathways involved in the development of cancer.
作用機序
2,4,6-TCDF is a compound that is known to bind to certain enzymes, receptors, and other biochemical pathways. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and toxins, as well as to modulate the activity of certain receptors. In addition, 2,4,6-TCDF has been shown to modulate the activity of certain biochemical pathways, including those involved in the development of cancer.
Biochemical and Physiological Effects
2,4,6-TCDF has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and toxins, as well as to modulate the activity of certain receptors. In addition, 2,4,6-TCDF has been shown to modulate the activity of certain biochemical pathways, including those involved in the development of cancer.
実験室実験の利点と制限
2,4,6-TCDF has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easily synthesized from readily available chemicals. In addition, it has a wide range of biochemical and physiological effects, making it a useful tool for studying the effects of drugs and toxins on the body. However, 2,4,6-TCDF also has some limitations for use in laboratory experiments. It is a relatively unstable compound and is prone to degradation over time. In addition, it is a relatively toxic compound and should be handled with caution.
将来の方向性
2,4,6-TCDF has a wide range of potential applications in scientific research. It has been used to study the effects of various drugs and toxins on the body, as well as to investigate the biochemical mechanisms of action of these compounds. In addition, 2,4,6-TCDF has been used to study the effects of endocrine disruptors on the development of reproductive organs and to investigate the biochemical pathways involved in the development of cancer. Further research is needed to fully understand the biochemical and physiological effects of 2,4,6-TCDF and to develop more effective and safer compounds for use in laboratory experiments.
合成法
2,4,6-TCDF is synthesized by a reaction between 2,4,6-trichlorophenyl and diethyl malonate. The reaction is catalyzed by an acid such as sulfuric acid and is generally conducted at a temperature of 25-30°C. The reaction yields a white crystalline solid that is >99% pure.
特性
IUPAC Name |
diethyl 2-(2,4,6-trichloro-3,5-difluorophenyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl3F2O4/c1-3-21-12(19)6(13(20)22-4-2)5-7(14)10(17)9(16)11(18)8(5)15/h6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHBQJNZZKYJKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C(=C(C(=C1Cl)F)Cl)F)Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl3F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

